molecular formula C11H21ClO B12082108 2-Ethylnonanoyl chloride CAS No. 88663-38-1

2-Ethylnonanoyl chloride

Cat. No.: B12082108
CAS No.: 88663-38-1
M. Wt: 204.73 g/mol
InChI Key: TYODXJZPZUTDPH-UHFFFAOYSA-N
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Description

Nonanoyl chloride, 2-ethyl-, also known as 2-ethyl-nonanoyl chloride, is an organic compound with the molecular formula C11H21ClO. It is a derivative of nonanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is a colorless to light yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanoyl chloride, 2-ethyl-, can be synthesized through the reaction of 2-ethyl-nonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the acid is heated with the chlorinating agent, resulting in the formation of nonanoyl chloride, 2-ethyl-, along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In industrial settings, the production of nonanoyl chloride, 2-ethyl-, involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor, where 2-ethyl-nonanoic acid is continuously fed into the reactor along with the chlorinating agent. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Nonanoyl chloride, 2-ethyl-, undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, nonanoyl chloride, 2-ethyl-, hydrolyzes to form 2-ethyl-nonanoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: React with nonanoyl chloride, 2-ethyl-, under mild conditions to form amides.

    Alcohols: React with nonanoyl chloride, 2-ethyl-, in the presence of a base such as pyridine to form esters.

    Water: Hydrolyzes nonanoyl chloride, 2-ethyl-, to form the corresponding acid.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2-Ethyl-nonanoic Acid: Formed from hydrolysis.

Scientific Research Applications

Nonanoyl chloride, 2-ethyl-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonanoyl chloride, 2-ethyl-, primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in medicinal chemistry, the formation of amide bonds can influence the biological activity of drug candidates by modifying their interaction with target proteins .

Comparison with Similar Compounds

Nonanoyl chloride, 2-ethyl-, can be compared with other acyl chlorides such as:

Uniqueness

Nonanoyl chloride, 2-ethyl-, is unique due to the presence of the 2-ethyl substituent, which can influence its reactivity and the properties of the resulting derivatives. This structural feature can lead to differences in physical properties, such as boiling point and solubility, as well as variations in reactivity with nucleophiles.

Properties

CAS No.

88663-38-1

Molecular Formula

C11H21ClO

Molecular Weight

204.73 g/mol

IUPAC Name

2-ethylnonanoyl chloride

InChI

InChI=1S/C11H21ClO/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3

InChI Key

TYODXJZPZUTDPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)C(=O)Cl

Origin of Product

United States

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